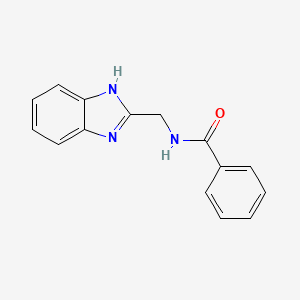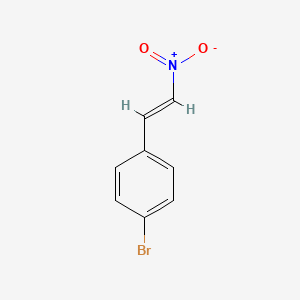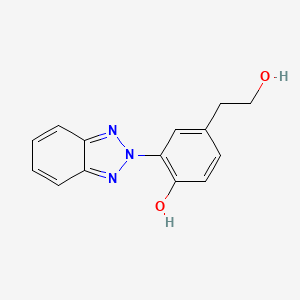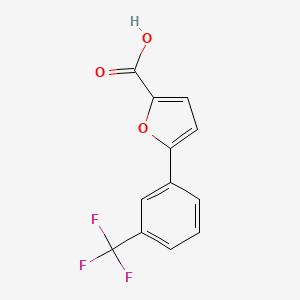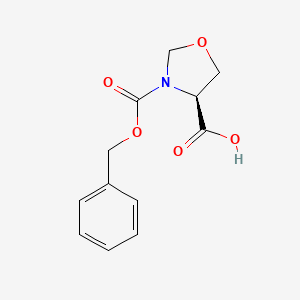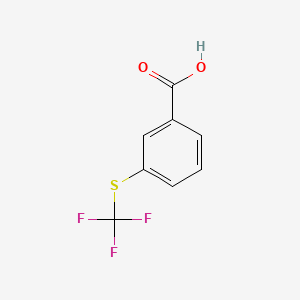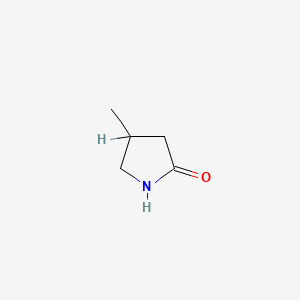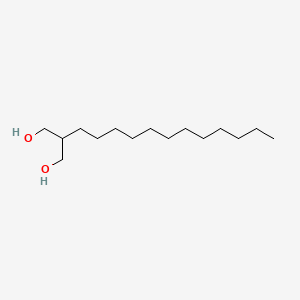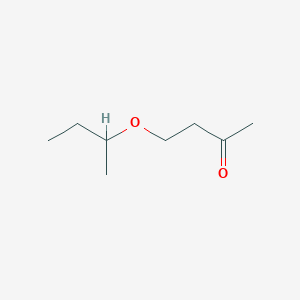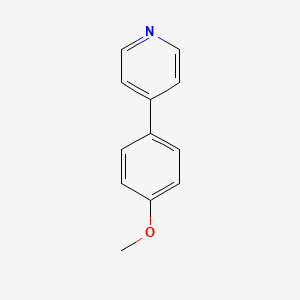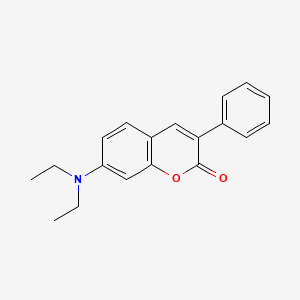
7-ジエチルアミノ-3-フェニルクマリン
概要
説明
7-Diethylamino-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is known for its fluorescent properties, making it valuable in various scientific and industrial applications. The presence of the diethylamino group at the 7-position and the phenyl group at the 3-position enhances its photophysical properties, making it a useful fluorophore.
科学的研究の応用
7-Diethylamino-3-phenylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and chromatography.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of fluorescent dyes, optical brighteners, and laser dyes.
作用機序
Target of Action
7-Diethylamino-3-phenylcoumarin is a derivative of coumarin, a secondary metabolite made up of benzene and α-pyrone rings Coumarins are known to interact with various biomolecules, playing a key role in fluorescent labeling .
Mode of Action
Coumarins are known for their fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
Coumarins are involved in various biochemical pathways. They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection
Result of Action
Coumarins have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .
Action Environment
It is known that the fluorescence of coumarins can be influenced by the structural features and conditions of their environment .
生化学分析
Biochemical Properties
7-Diethylamino-3-phenylcoumarin plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as esterases and oxidoreductases, which facilitate its metabolic transformation. The interactions between 7-Diethylamino-3-phenylcoumarin and these enzymes often involve the formation of enzyme-substrate complexes, leading to subsequent biochemical reactions. Additionally, 7-Diethylamino-3-phenylcoumarin can bind to proteins, altering their conformation and affecting their function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of 7-Diethylamino-3-phenylcoumarin on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-Diethylamino-3-phenylcoumarin can modulate the activity of key signaling molecules, leading to altered cellular responses. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes. Furthermore, 7-Diethylamino-3-phenylcoumarin impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 7-Diethylamino-3-phenylcoumarin exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, 7-Diethylamino-3-phenylcoumarin can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 7-Diethylamino-3-phenylcoumarin can influence gene expression by binding to regulatory proteins and modulating their activity .
Temporal Effects in Laboratory Settings
The effects of 7-Diethylamino-3-phenylcoumarin in laboratory settings can vary over time, influenced by factors such as stability and degradation. In vitro studies have shown that this compound is relatively stable under controlled conditions, maintaining its biochemical activity over extended periods. In vivo studies indicate that 7-Diethylamino-3-phenylcoumarin can undergo metabolic degradation, leading to the formation of various metabolites. These metabolites can have distinct biochemical properties and may contribute to the long-term effects of the compound on cellular function. Understanding the temporal dynamics of 7-Diethylamino-3-phenylcoumarin is essential for optimizing its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of 7-Diethylamino-3-phenylcoumarin in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound can exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, 7-Diethylamino-3-phenylcoumarin can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact shifts from therapeutic to toxic at specific dosage levels. These findings underscore the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of 7-Diethylamino-3-phenylcoumarin .
Metabolic Pathways
7-Diethylamino-3-phenylcoumarin is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the primary metabolic pathways involves the action of esterases, which hydrolyze the compound to produce intermediate metabolites. These metabolites can undergo further oxidation or reduction reactions, mediated by oxidoreductases, leading to the formation of final products that are excreted from the body. The involvement of 7-Diethylamino-3-phenylcoumarin in these metabolic pathways can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 7-Diethylamino-3-phenylcoumarin within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cellular membranes by specific transporters, facilitating its intracellular accumulation. Once inside the cell, 7-Diethylamino-3-phenylcoumarin can bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of 7-Diethylamino-3-phenylcoumarin within tissues is also influenced by its affinity for different cell types and its ability to penetrate biological barriers. Understanding the transport and distribution mechanisms of 7-Diethylamino-3-phenylcoumarin is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 7-Diethylamino-3-phenylcoumarin plays a critical role in its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on its interactions with targeting signals and post-translational modifications. For instance, 7-Diethylamino-3-phenylcoumarin can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Similarly, its localization to the mitochondria can impact mitochondrial function and energy production. The subcellular localization of 7-Diethylamino-3-phenylcoumarin is a key determinant of its biochemical and therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Diethylamino-3-phenylcoumarin typically involves the Knoevenagel condensation reaction. One common method involves the reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by cyclization to form the coumarin ring. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is heated under reflux conditions .
Industrial Production Methods: Industrial production of 7-Diethylamino-3-phenylcoumarin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 7-Diethylamino-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
類似化合物との比較
7-Dimethylamino-3-phenylcoumarin: Similar structure but with dimethylamino group instead of diethylamino group.
7-Amino-4-methylcoumarin-3-acetic acid: A popular UV-excitable fluorescent probe.
3-Phenylcoumarin: Lacks the amino group but shares the phenyl group at the 3-position.
Uniqueness: 7-Diethylamino-3-phenylcoumarin is unique due to its enhanced fluorescence properties, which are attributed to the presence of the diethylamino group. This makes it particularly useful in applications requiring high sensitivity and specificity in fluorescence-based techniques .
特性
IUPAC Name |
7-(diethylamino)-3-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-3-20(4-2)16-11-10-15-12-17(14-8-6-5-7-9-14)19(21)22-18(15)13-16/h5-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJYODMHCCQXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84865-19-0 | |
| Record name | 7-(Diethylamino)-3-phenyl-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the notable structural features and optical properties of 7-Diethylamino-3-phenylcoumarin derivatives, and how do these properties manifest in their applications?
A1: 7-Diethylamino-3-phenylcoumarin derivatives exhibit interesting structural features and optical properties, making them suitable for specific applications. For instance, a derivative, Cholesteryl 4-(7-diethylamino-2-oxo-2H-1-benzopyran-3-yl)benzoate (1), displays an enantiotropic cholesteric phase []. This means it can transition between different liquid crystal phases based on temperature changes. Structurally, this derivative incorporates a cholesteryl group, contributing to its liquid crystal behavior.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


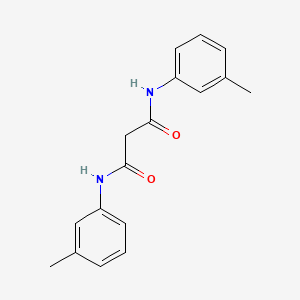
![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]imino}methyl)benzenol](/img/structure/B1348619.png)

